Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

This 3,5-disubstituted isoxazole is a strategic intermediate featuring orthogonal C3-ethyl ester and C5-hydroxymethyl reactive handles. The hydroxymethyl group enables selective oxidation, esterification, or carbamate formation inaccessible to 5-methyl/unsubstituted analogs. Differentiate your synthesis with this versatile building block for GABA A α5 ligand development and SAR studies. 95% purity standard; 2-8°C storage required.

Molecular Formula C7H9NO4
Molecular Weight 171.15 g/mol
CAS No. 123770-62-7
Cat. No. B058355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(hydroxymethyl)isoxazole-3-carboxylate
CAS123770-62-7
Molecular FormulaC7H9NO4
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)CO
InChIInChI=1S/C7H9NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3,9H,2,4H2,1H3
InChIKeyZWVVVEYXDQMHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (CAS 123770-62-7) — Core Structural Identity and Heterocyclic Pharmacophore Classification


Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (CAS 123770-62-7) is a 3,5-disubstituted isoxazole derivative bearing an ethoxycarbonyl group at C-3 and a hydroxymethyl group at C-5 [1]. Isoxazoles represent a privileged class of five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, which confers a unique hydrogen bond donor/acceptor profile with enzymes and receptors [2]. This compound serves as a versatile synthetic intermediate and building block for more complex biologically active molecules, with its dual functional groups enabling distinct chemical reactivity [1].

Why Isoxazole-3-carboxylate Analogs Cannot Be Interchanged — Functional Handle Differentiation Drives Divergent Synthetic Utility


Isoxazole-3-carboxylates with different C-5 substituents exhibit fundamentally different chemical reactivity, hydrogen-bonding capacity, and downstream functionalization potential. The hydroxymethyl group at the C-5 position provides a reactive primary alcohol handle that enables selective oxidation, esterification, etherification, and carbamate formation pathways . Methyl or unsubstituted analogs lack this functionalizable site entirely, while carboxylic acid analogs introduce different polarity and protection requirements. Even closely related ester homologs such as methyl 5-(hydroxymethyl)isoxazole-3-carboxylate (CAS 139297-55-5) [1] or allyl 5-(hydroxymethyl)isoxazole-3-carboxylate (CAS 833445-83-3) [2] present different reactivity profiles in transesterification and orthogonal deprotection strategies. The patent literature demonstrates that the specific combination of ethyl ester at C-3 and hydroxymethyl at C-5 is explicitly claimed and utilized in the synthesis of GABA A α5 receptor ligands with defined pharmacophore requirements [3]. Substitution with a compound lacking the hydroxymethyl handle would completely eliminate the capacity for C-5 derivatization, fundamentally altering the synthetic route and ultimate structure of target molecules.

Quantitative Evidence Guide: Verifiable Differentiation of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate


Dual Functional Handles Enable Orthogonal Derivatization Compared to Mono-functional Isoxazole-3-carboxylates

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate possesses two distinct, orthogonally reactive functional groups: an ethyl ester at C-3 and a primary hydroxymethyl group at C-5. This dual-handle architecture contrasts with mono-functional analogs such as ethyl isoxazole-3-carboxylate (lacking the C-5 substituent) or 5-methylisoxazole-3-carboxylic acid ethyl ester (lacking the reactive primary alcohol). In the latter, the C-5 methyl group is chemically inert under conditions where the hydroxymethyl group undergoes facile esterification, carbamate formation, or oxidation. Patent data demonstrate that the hydroxymethyl group is specifically utilized in carbamate coupling reactions with 4-nitrophenyl chloroformate to generate activated carbonate intermediates [1], a transformation impossible with the methyl analog. The compound also serves as a core scaffold in the construction of GABA A α5 receptor inverse agonists, where the hydroxymethyl moiety provides essential hydrogen-bonding interactions and a functionalizable anchor point [2].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Synthetic Yield Benchmark: Ethyl Nitroacetate Route Delivers 81% Isolated Yield

The synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate via condensation of 2-propyn-1-ol with ethyl nitroacetate in the presence of DABCO catalyst in ethanol at 80°C for 72 hours produces an isolated yield of 81% after flash column chromatography purification . This yield provides a procurement-relevant benchmark for synthetic accessibility. While direct comparative yield data for the 5-methyl analog under identical conditions is not available in the examined literature, the 81% isolated yield establishes a reproducible efficiency baseline for assessing synthetic route viability and material cost projections.

Process Chemistry Organic Synthesis Heterocycle Construction

Hydrogen Bond Donor Capacity: C-5 Hydroxymethyl Confers Distinct Interaction Profile Versus 5-Methyl and 5-Unsubstituted Analogs

The C-5 hydroxymethyl group of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate provides one hydrogen bond donor (the hydroxyl proton) and an additional hydrogen bond acceptor (the hydroxyl oxygen), as quantified by topological polar surface area (TPSA) of 72.56 Ų . In contrast, ethyl 5-methylisoxazole-3-carboxylate lacks any hydrogen bond donor capability at the C-5 position, while ethyl isoxazole-3-carboxylate (C-5 unsubstituted) possesses only the ring heteroatoms for hydrogen bonding. The patent literature explicitly identifies the hydroxymethyl moiety as a key pharmacophoric element in hydroxy-methyl isoxazole derivatives that confer affinity and selectivity for the GABA A α5 receptor [1], where the hydroxyl group forms critical hydrogen-bonding interactions within the receptor binding pocket. This hydrogen-bonding capacity differentiates the compound from analogs lacking a hydrogen bond donor at the C-5 position.

Medicinal Chemistry Molecular Recognition Pharmacophore Design

Application Scenarios for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Based on Structural and Functional Evidence


Synthesis of GABA A α5 Receptor Ligands via C-5 Hydroxymethyl Derivatization

The compound serves as a key intermediate in the preparation of hydroxy-methyl isoxazole derivatives claimed as GABA A α5 receptor inverse agonists for cognitive enhancement applications [1]. The C-5 hydroxymethyl group undergoes carbamate formation with 4-nitrophenyl chloroformate followed by coupling with amine-containing fragments, a transformation that would be impossible with the 5-methyl or 5-unsubstituted analogs [1]. This scenario directly utilizes the dual-handle architecture and hydrogen-bonding capacity documented in Section 3.

Building Block for Orthogonal Sequential Derivatization Strategies

The compound's two distinct reactive handles (ethyl ester at C-3 and primary alcohol at C-5) enable sequential functionalization without protecting group interference between the two positions [1]. This orthogonal reactivity is critical for constructing complex isoxazole-containing scaffolds where independent modification of the 3- and 5-positions is required. The 81% synthetic yield ensures that multi-step synthetic sequences can commence from a reliably accessible starting material.

Pharmacophore Scaffold Requiring Hydrogen Bond Donor at the Isoxazole C-5 Position

In medicinal chemistry campaigns where target engagement requires a hydrogen bond donor projecting from the isoxazole C-5 position, this compound provides the requisite hydroxyl functionality that is absent in 5-methyl and 5-unsubstituted analogs. The TPSA of 72.56 Ų and one hydrogen bond donor distinguish this scaffold for applications in central nervous system drug discovery, where the isoxazole ring serves as a bioisostere for carboxylate or other polar pharmacophores [1].

Precursor to 5-Formyl and 5-Carboxy Isoxazole Derivatives via Controlled Oxidation

The C-5 hydroxymethyl group can be selectively oxidized to the corresponding aldehyde (5-formylisoxazole-3-carboxylate) or carboxylic acid without affecting the C-3 ethyl ester. This transformation pathway enables access to a broader range of isoxazole-3-carboxylate derivatives for structure-activity relationship (SAR) studies, leveraging the hydroxymethyl group as a latent aldehyde or acid equivalent [1]. Analogs lacking the hydroxymethyl group (e.g., 5-methyl derivatives) cannot undergo this oxidation-based diversification.

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